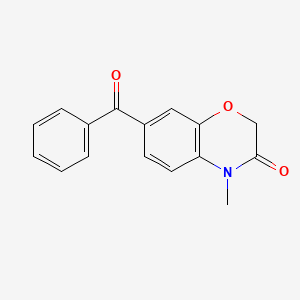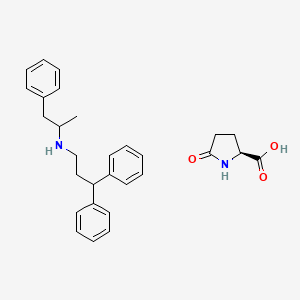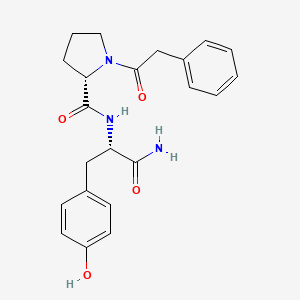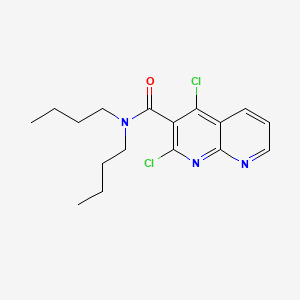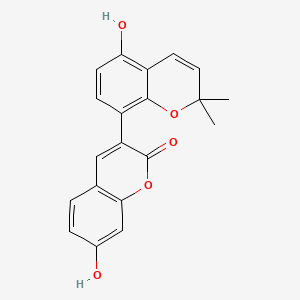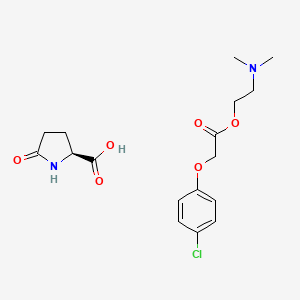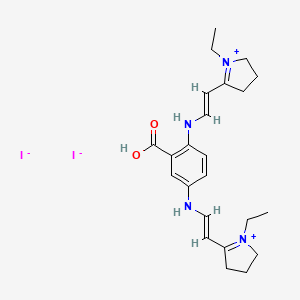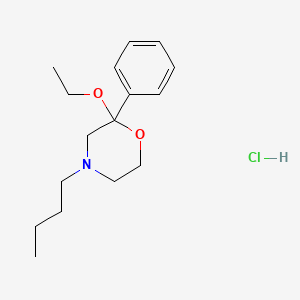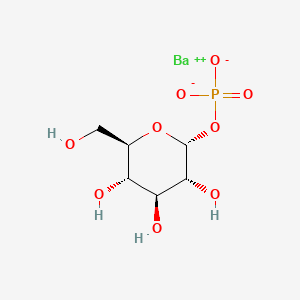
Octachloro-3-cyclohexenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octachloro-3-cyclohexenone is a chemical compound with the molecular formula C6Cl8O. It is an achiral molecule characterized by the presence of eight chlorine atoms attached to a cyclohexenone ring. This compound is known for its significant reactivity and has been studied for various applications in scientific research and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of octachloro-3-cyclohexenone typically involves the chlorination of cyclohexenone derivatives. One common method is the chlorination of phenols and anilines in acetic acid, which is an exothermic reaction yielding polychlorocyclohexenones . The reaction conditions often include the use of chlorinating agents such as chlorine gas or sulfuryl chloride, and the process is carried out under controlled temperatures to ensure the desired level of chlorination.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, including temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts and solvents can further optimize the reaction efficiency and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
Octachloro-3-cyclohexenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can lead to the formation of less chlorinated cyclohexenone derivatives.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction, and oxidizing agents such as potassium permanganate for oxidation. Substitution reactions often involve nucleophiles like amines or thiols under basic conditions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of this compound can yield hexachloro-3-cyclohexenone, while substitution reactions can produce derivatives with various functional groups attached to the cyclohexenone ring .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism by which octachloro-3-cyclohexenone exerts its effects involves its high reactivity with nucleophiles. The chlorine atoms on the cyclohexenone ring make it highly electrophilic, allowing it to form covalent bonds with nucleophilic sites on biological molecules. This reactivity can lead to the inhibition of enzymes and disruption of cellular processes, contributing to its antimicrobial and anticancer properties .
Comparación Con Compuestos Similares
Similar Compounds
Hexachloro-3-cyclohexenone: Similar in structure but with fewer chlorine atoms, leading to different reactivity and applications.
Tetrachloro-3-cyclohexenone: Even fewer chlorine atoms, resulting in distinct chemical properties and uses.
Uniqueness
Octachloro-3-cyclohexenone is unique due to its high degree of chlorination, which imparts significant reactivity and makes it suitable for specialized applications in research and industry. Its ability to undergo various chemical reactions and interact with biological molecules sets it apart from less chlorinated analogs .
Propiedades
Número CAS |
13821-77-7 |
|---|---|
Fórmula molecular |
C6Cl8O |
Peso molecular |
371.7 g/mol |
Nombre IUPAC |
2,2,3,4,5,5,6,6-octachlorocyclohex-3-en-1-one |
InChI |
InChI=1S/C6Cl8O/c7-1-2(8)5(11,12)6(13,14)3(15)4(1,9)10 |
Clave InChI |
NWTAJAVTWCNAPO-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(C(C(C(=O)C1(Cl)Cl)(Cl)Cl)(Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



